Thalidomide-O-acetamido-C3-azide
Description
Historical Context of the Thalidomide (B1683933) Scaffold in Drug Discovery
Originally synthesized in 1954 by the German pharmaceutical company Chemie Grünenthal, thalidomide was marketed in the late 1950s as a non-addictive sedative and anti-emetic. nih.govthalidomide-tragedy.com It was considered safe and was particularly popular among pregnant women for alleviating morning sickness. nih.govnews-medical.netnih.gov This sense of security was shattered in the early 1960s when a devastating link was established between maternal thalidomide use and a wave of severe congenital malformations, a tragedy that led to its global withdrawal. nih.govwikipedia.org
Despite its tragic past, research into thalidomide's biological effects continued. In 1965, it was found to be effective in treating erythema nodosum leprosum (ENL), a painful complication of leprosy. nih.govnih.gov Subsequent research uncovered its anti-inflammatory and anti-angiogenic properties. nih.govencyclopedia.pub These discoveries prompted a remarkable revival, culminating in its approval by the U.S. Food and Drug Administration (FDA) in 1998 for ENL and in 2006 for the treatment of multiple myeloma, a type of bone marrow cancer. nih.govnews-medical.netjst.go.jp This renaissance was driven by a deeper understanding of its mechanism of action, which laid the groundwork for a new class of drugs. nih.gov
Evolution of Thalidomide Analogs in Targeted Protein Degradation
A pivotal breakthrough in understanding thalidomide's effects came with the identification of its primary molecular target: the protein cereblon (CRBN). nih.govnih.gov It was discovered that thalidomide and its analogs, now often referred to as immunomodulatory imide drugs (IMiDs), bind to CRBN. nih.govoup.com CRBN is a component of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^), which is part of the cell's natural protein disposal system, the ubiquitin-proteasome system. nih.govresearchgate.net
The binding of an IMiD to CRBN alters the substrate specificity of the E3 ligase, causing it to recognize and tag "neosubstrates"—proteins not normally targeted by this complex—for degradation by the proteasome. jst.go.jpresearchgate.net This "molecular glue" mechanism, where the drug induces an interaction between the E3 ligase and a new target protein, was a paradigm shift. oup.com For example, the therapeutic effects of IMiDs in multiple myeloma are attributed to the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.govjst.go.jp
This discovery spurred the development of more potent and selective thalidomide analogs, such as lenalidomide (B1683929) and pomalidomide (B1683931). nih.govencyclopedia.pub More importantly, it inspired a new therapeutic strategy known as Targeted Protein Degradation (TPD). oup.com This led to the creation of Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to hijack the ubiquitin-proteasome system. nih.govoup.com A PROTAC consists of two key parts: one end binds to a target protein of interest, and the other end binds to an E3 ligase, with the two ends connected by a chemical linker. oup.com The thalidomide scaffold became a preferred E3 ligase-binding component for many PROTACs.
Position of Thalidomide-O-acetamido-C3-azide within Contemporary Chemical Biology Tools
Within the expanding toolbox for TPD, this compound has emerged as a key building block. tenovapharma.com It is not a therapeutic agent itself but a specialized chemical reagent designed to facilitate the rapid synthesis of novel PROTACs. tenovapharma.com The molecule is a pre-fabricated construct that combines three essential features:
The Thalidomide Moiety: This part of the molecule serves as the high-affinity ligand for the CRBN E3 ligase. rndsystems.comtocris.com
A Linker Element: It incorporates a linker composed of an acetamido group and a three-carbon (C3) chain. This spacer connects the thalidomide core to the reactive group. tenovapharma.com
A Terminal Azide (B81097) Group: An azide (N₃) functional group at the end of the linker provides a reactive handle for chemical conjugation. tenovapharma.comtocris.com
This design allows researchers to bypass several complex synthetic steps, providing a streamlined path to creating custom protein degraders. sigmaaldrich.com
The primary role of this compound is to serve as a versatile building block for constructing PROTACs. tenovapharma.comrndsystems.com The terminal azide group is specifically designed for use in "click chemistry," a class of reactions known for their high efficiency and specificity. medchemexpress.com
Specifically, the azide group can readily react with an alkyne group in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. medchemexpress.commedchemexpress.com To create a specific PROTAC, a researcher only needs to synthesize a ligand for their protein of interest that has been modified to include an alkyne group. By "clicking" this target-protein-binding molecule to this compound, they can quickly and efficiently generate a novel heterobifunctional degrader. This modular approach enables the creation of libraries of PROTACs with different linkers or target ligands for screening and optimization. sigmaaldrich.com
Scope and Significance of Academic Research on this compound
The availability of ready-to-use degrader building blocks like this compound has significantly accelerated academic and industrial research in targeted protein degradation. wisc.edu Its significance lies in democratizing the process of PROTAC development. Instead of requiring deep expertise in multi-step organic synthesis to build a degrader from scratch, researchers can focus on designing and testing ligands for their specific protein targets. sigmaaldrich.com
This has broadened the scope of proteins that can be investigated for potential degradation, including those previously considered "undruggable" because they lack a functional active site for traditional inhibitors to bind. jst.go.jpwisc.edu The use of such building blocks facilitates the exploration of fundamental biological questions by enabling the selective removal of a protein from a cell, allowing for the study of its function with high temporal resolution. sigmaaldrich.com Furthermore, it streamlines the early stages of drug discovery by enabling the rapid generation and testing of potential therapeutic degraders. wisc.edu
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₆O₆ |
| Molecular Weight | 414.378 g/mol |
| SMILES | [N-]=[N+]=NCCCNC(=O)COC1=C2C(=O)N(C3CCC(=O)NC3=O)C(=O)C2=CC=C1 |
Data sourced from Tenova Pharma. tenovapharma.com
Table 2: Structural Components of this compound
| Component | Description | Function |
|---|---|---|
| E3 Ligase Ligand | Thalidomide core | Binds to the Cereblon (CRBN) protein of the CRL4^CRBN^ E3 ubiquitin ligase complex. rndsystems.com |
| Linker | O-acetamido-C3 | A short chemical chain that connects the E3 ligase ligand to the reactive functional group, providing spatial separation. |
| Functional Group | Azide (N₃) | A reactive handle that enables conjugation to other molecules (e.g., a target protein ligand containing an alkyne) via click chemistry. medchemexpress.com |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| Thalidomide |
| This compound |
| Lenalidomide |
| Pomalidomide |
| Ikaros (IKZF1) |
Structure
3D Structure
Properties
Molecular Formula |
C18H18N6O6 |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
N-(3-azidopropyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |
InChI |
InChI=1S/C18H18N6O6/c19-23-21-8-2-7-20-14(26)9-30-12-4-1-3-10-15(12)18(29)24(17(10)28)11-5-6-13(25)22-16(11)27/h1,3-4,11H,2,5-9H2,(H,20,26)(H,22,25,27) |
InChI Key |
AADYSSZOLKELMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCN=[N+]=[N-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Design of Thalidomide O Acetamido C3 Azide
Strategies for Functionalizing the Thalidomide (B1683933) Core
Functionalization of the thalidomide molecule is essential for its application in PROTACs, requiring the introduction of linkers and reactive handles for conjugation to a target protein ligand. thieme-connect.dersc.org
Introduction of Linker Moieties
The properties of the linker connecting the thalidomide moiety to the target protein ligand are crucial for the efficacy of the resulting PROTAC. thieme-connect.de Linkers can influence cell permeability and solubility. thieme-connect.de The synthesis of thalidomide-based conjugates often involves the use of small-molecule linkers with varying characteristics. thieme-connect.de For instance, a common strategy involves modifying the phthalimide (B116566) ring of thalidomide. nih.gov One approach is to use a derivative like 4-hydroxythalidomide, which allows for the attachment of a linker through an ether bond. This is relevant to the "O-acetamido" part of Thalidomide-O-acetamido-C3-azide, suggesting the linker is attached at the 4-position of the phthaloyl ring via an oxygen atom.
Site-Specific Azide (B81097) Functionalization
The introduction of an azide group provides a "click chemistry" handle for conjugation. medchemexpress.com This functionalization needs to be site-specific to ensure that the binding affinity of the thalidomide derivative to CRBN is not compromised. tocris.com The azide group in this compound is positioned at the terminus of a C3 (three-carbon) linker, which is attached to the thalidomide core. medchemexpress.com This strategic placement allows for the azide to be readily accessible for click reactions without interfering with the CRBN binding site. tocris.com
Chemical Synthesis Pathways for this compound
Multi-Step Organic Synthesis Approaches
A plausible synthetic route would likely start with a functionalized thalidomide precursor, such as 4-hydroxythalidomide. The synthesis could proceed as follows:
Alkylation of 4-hydroxythalidomide: The hydroxyl group of 4-hydroxythalidomide would be alkylated with a bifunctional reagent containing a terminal leaving group (e.g., a halide) and a protected or precursor functional group that can be converted to an azide. For example, reacting 4-hydroxythalidomide with a compound like 1-bromo-3-chloropropane.
Introduction of the Azide: The terminal halide would then be displaced by an azide nucleophile, such as sodium azide, to introduce the azide functionality.
Formation of the Acetamido Linker: The "acetamido" portion of the linker would likely be formed by reacting the functionalized thalidomide with a suitable reagent.
An alternative approach could involve synthesizing the entire linker with the terminal azide first and then coupling it to the thalidomide core. thieme-connect.de
Comparison of Reaction Efficiencies and Selectivity
| Step | Key Considerations | Potential Challenges |
| Functionalization of Thalidomide | Regioselectivity of substitution on the phthalimide ring. | Potential for side reactions at other positions on the thalidomide molecule. |
| Linker Attachment | Reaction conditions to ensure efficient coupling without degrading the thalidomide core. | Steric hindrance from the thalidomide structure could lower reaction rates. |
| Azide Introduction | Complete conversion of the precursor to the azide to avoid impurities. | Azides can be sensitive, requiring careful handling. |
Microwave-assisted synthesis has been shown to be an efficient method for preparing thalidomide and its analogs, offering high yields and purities in shorter reaction times. researchgate.net Traditional methods often involve multiple steps and extensive purification. researchgate.net
Principles of Click Chemistry in Azide-Modified Thalidomide Derivatives
The terminal azide group in this compound is specifically designed for "click chemistry" reactions. medchemexpress.com
Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. nih.gov The most common click reaction used in this context is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govbionordika.fi
The CuAAC reaction involves:
An azide-functionalized molecule (like this compound).
An alkyne-functionalized molecule (the ligand for the target protein).
A copper(I) catalyst .
This reaction forms a stable triazole ring, covalently linking the thalidomide derivative to the target protein ligand to create a PROTAC. idtdna.com The bio-orthogonal nature of this reaction is a significant advantage, meaning it does not interfere with biological processes, making it suitable for bioconjugation. nih.govnih.gov
Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative, which is beneficial for in vivo applications due to the potential toxicity of copper. bionordika.fimedchemexpress.com In SPAAC, a strained cyclooctyne (B158145) (like DBCO or BCN) reacts with the azide without the need for a metal catalyst. medchemexpress.com
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry and a primary method for utilizing this compound. nih.govnih.gov This reaction facilitates the efficient and regioselective formation of a stable triazole linkage between the azide-functionalized thalidomide and an alkyne-containing molecule. medchemexpress.comnih.gov
| Reaction Component | Role in PROTAC Synthesis |
| This compound | E3 Ligase (CRBN) Ligand with Azide Handle |
| Alkyne-modified Protein Ligand | Binds to the Target Protein of Interest |
| Copper(I) Catalyst | Facilitates the [3+2] cycloaddition |
| Product | PROTAC with a stable triazole linker |
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) in Bioorthogonal Conjugations
While CuAAC is highly efficient, the potential toxicity of the copper catalyst can be a concern for in vivo applications. nih.gov Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) offers a powerful, copper-free alternative for conjugating this compound. nih.govnih.gov This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide group without the need for a metal catalyst. nih.govmedchemexpress.com
SPAAC is particularly valuable for in-cell and in-vivo applications where the introduction of a toxic catalyst is undesirable. nih.gov For example, a target protein within a living cell could be metabolically labeled with a strained alkyne, followed by the introduction of this compound to induce its degradation. The bioorthogonal nature of SPAAC ensures that the reaction proceeds with high specificity, minimizing off-target effects. website-files.comwikipedia.org
Other Bioorthogonal Reaction Strategies
Beyond the well-established azide-alkyne cycloadditions, other bioorthogonal reactions can be envisioned for the application of azide-containing thalidomide derivatives. The Staudinger ligation, for example, involves the reaction of an azide with a phosphine (B1218219) to form an aza-ylide, which can then be trapped to form a stable amide bond. website-files.comnih.gov While historically significant as the first bioorthogonal reaction, its reaction kinetics are generally slower than click chemistry alternatives. website-files.com
Another emerging strategy is the inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO). wikipedia.orgnih.gov In this scenario, a tetrazine-functionalized thalidomide derivative could react with a TCO-labeled protein ligand. nih.gov These alternative strategies expand the toolkit available to chemists for constructing complex molecular architectures for targeted protein degradation.
Design Considerations for this compound in Modular Chemical Systems
The effectiveness of a thalidomide-based chemical tool like this compound is not solely dependent on the choice of bioorthogonal reaction. The design of the linker connecting the thalidomide core to the azide functionality, as well as the placement of the azide itself, are critical factors that influence the molecule's utility. nih.govoup.com
Linker Length and Composition for Specific Applications (e.g., PROTACs)
In the context of PROTACs, the linker is a critical determinant of the molecule's ability to induce the formation of a productive ternary complex between the target protein and the E3 ligase. nih.govoup.com The length and composition of the linker attached to the thalidomide core in this compound are therefore of paramount importance.
The linker in this compound is a C3 (three-carbon) chain attached via an acetamido group. This specific length and composition have been found to be effective in many PROTAC designs. However, the optimal linker is often target-dependent. oup.com Researchers have explored a variety of linker types, including polyethylene (B3416737) glycol (PEG) chains and simple alkyl chains of varying lengths. nih.gov The flexibility and length of the linker can influence the relative orientation of the target protein and the E3 ligase, which in turn affects the efficiency of ubiquitination and subsequent degradation. oup.com For some targets, a very short linker may be optimal, while for others, a longer, more flexible linker is required to span the distance between the two proteins. oup.com
| Linker Feature | Impact on PROTAC Activity |
| Length | Influences the distance and orientation between the target protein and E3 ligase. oup.com |
| Composition (e.g., PEG, alkyl) | Affects solubility, cell permeability, and conformational flexibility. nih.gov |
| Rigidity/Flexibility | Can constrain the ternary complex in a productive or non-productive conformation. |
Molecular Interactions and Mechanistic Elucidation
Binding Affinity and Specificity of the Thalidomide (B1683933) Moiety to Cereblon (CRBN)
Cereblon (CRBN) has been identified as the primary direct target of thalidomide and its analogs, mediating both their therapeutic and teratogenic effects. spring8.or.jpnih.gov The binding of the thalidomide moiety to CRBN is a critical initiating event that triggers a cascade of molecular interactions, ultimately leading to the degradation of specific proteins.
Structural Basis of Thalidomide-CRBN Complex Formation
The formation of the thalidomide-CRBN complex is a highly specific interaction, the structural basis of which has been elucidated through X-ray crystallography. bohrium.comrcsb.org The thalidomide molecule binds to a pocket within the C-terminal thalidomide-binding domain (TBD) of CRBN. spring8.or.jpresearchgate.net This binding pocket is notably hydrophobic and is characterized by the presence of three conserved tryptophan residues (a "tri-Trp pocket"). spring8.or.jpresearchgate.net
The glutarimide (B196013) ring of thalidomide inserts into this pocket, while the phthalimide (B116566) ring remains more exposed on the CRBN surface. spring8.or.jpresearchgate.net This orientation is stabilized by hydrogen bonds between the glutarimide moiety and the backbone of His378 and Trp380 residues within CRBN. researchgate.net The aliphatic face of the glutarimide ring also forms tight van der Waals contacts with a hydrophobic pocket lined by Trp382, Trp388, Trp402, and Phe404. nih.gov The interaction is stereospecific, with the (S)-enantiomer of thalidomide exhibiting an approximately 10-fold stronger binding affinity for CRBN compared to the (R)-enantiomer. researchgate.netresearchgate.net This difference in binding affinity is attributed to the more relaxed conformation of the glutarimide ring in the (S)-enantiomer when bound to CRBN. researchgate.net
Role of the Glutarimide Ring in CRBN Recognition
The glutarimide ring is the principal pharmacophore responsible for the interaction with CRBN. nih.govresearchgate.net This was demonstrated in studies where glutarimide alone was capable of binding to CRBN, whereas the phthalimide moiety showed no binding. researchgate.net The integrity of the glutarimide ring, including both of its carbonyl groups, is essential for this interaction. researchgate.net The imide group of the glutarimide ring acts as both a hydrogen bond donor and acceptor, further anchoring the molecule within the CRBN binding pocket. researchgate.net
The significance of the glutarimide ring is underscored by the fact that even minor modifications can drastically affect binding. For instance, bulky modifications at the C4-carbon of the glutarimide ring lead to a loss of CRBN binding due to steric hindrance. researchgate.net
Influence of Modifications on CRBN Binding Efficacy
While the glutarimide ring is essential for CRBN binding, modifications to the phthalimide ring can influence the recruitment of neo-substrates without necessarily affecting the binding affinity to CRBN itself. nih.govjst.go.jp This principle is the foundation for the development of novel thalidomide derivatives and PROTACs with altered substrate specificities. jst.go.jp For example, the addition of a C4-aniline functionality, as seen in lenalidomide (B1683929) and pomalidomide (B1683931), does not negatively impact CRBN binding but appears to be crucial for the recruitment and subsequent degradation of certain neo-substrates like the Ikaros transcription factors. nih.gov
Conversely, modifications that alter the core glutarimide structure can abolish CRBN binding. researchgate.net The development of compounds like Thalidomide-O-acetamido-C3-azide, which features a modification on the phthalimide ring, allows for the attachment of other molecules via click chemistry without disrupting the crucial glutarimide-CRBN interaction, thereby enabling the creation of bifunctional molecules like PROTACs. medchemexpress.com
Cereblon (CRBN) as a Substrate Receptor within the CRL4CRBN E3 Ubiquitin Ligase Complex
CRBN functions as a substrate receptor within the larger Cullin-RING E3 ubiquitin ligase complex known as CRL4CRBN. nih.govresearchgate.netguidetopharmacology.org This complex plays a pivotal role in the ubiquitin-proteasome system, which is responsible for the degradation of cellular proteins.
Components of the CRL4CRBN Complex (DDB1, Cul4, Roc1)
The CRL4CRBN E3 ubiquitin ligase complex is a multi-protein assembly consisting of four core components:
Cullin 4 (CUL4A or CUL4B): This protein acts as a scaffold, providing the structural backbone for the complex. guidetopharmacology.orgnih.gov
DNA Damage-Binding Protein 1 (DDB1): DDB1 serves as an adaptor protein, linking the substrate receptor (CRBN) to the CUL4 scaffold. nih.govguidetopharmacology.org
Regulator of Cullins 1 (Roc1, also known as RBX1): Roc1 is a RING-box protein that recruits the ubiquitin-conjugating enzyme (E2), which carries the activated ubiquitin. guidetopharmacology.orgnih.gov
Cereblon (CRBN): As the substrate receptor, CRBN is responsible for recognizing and binding to specific proteins that are to be targeted for ubiquitination. bohrium.comguidetopharmacology.org
| Component | Alternative Name(s) | Primary Function |
|---|---|---|
| Cullin 4 | CUL4A/CUL4B | Scaffold protein providing the structural backbone. guidetopharmacology.orgnih.gov |
| DNA Damage-Binding Protein 1 | DDB1 | Adaptor protein linking CRBN to the CUL4 scaffold. nih.govguidetopharmacology.org |
| Regulator of Cullins 1 | Roc1, RBX1 | Recruits the ubiquitin-conjugating enzyme (E2). guidetopharmacology.orgnih.gov |
| Cereblon | CRBN | Substrate receptor that recognizes proteins for ubiquitination. bohrium.comguidetopharmacology.org |
Mechanisms of Ligand-Induced Neo-Substrate Recruitment and Degradation
In its native state, the CRL4CRBN complex targets a set of endogenous substrates for degradation. bohrium.comguidetopharmacology.org However, the binding of thalidomide or its derivatives to CRBN allosterically modulates the complex, altering its substrate specificity. guidetopharmacology.orgrsc.org This leads to the recruitment of "neo-substrates"—proteins that are not normally targeted by the CRL4CRBN complex. nih.govjst.go.jpresearchgate.net
The binding of a ligand like thalidomide to CRBN creates a novel composite surface on the protein. biorxiv.org This new surface can then be recognized by specific motifs on the neo-substrates, often a β-hairpin loop containing a critical glycine (B1666218) residue. rsc.org This "molecular glue" effect brings the neo-substrate into close proximity with the E3 ligase machinery. nih.gov
Once the neo-substrate is recruited, the CRL4CRBN complex catalyzes the transfer of ubiquitin molecules from the E2 enzyme to lysine (B10760008) residues on the neo-substrate. nih.gov The polyubiquitinated neo-substrate is then recognized and degraded by the 26S proteasome. rsc.org This process of ligand-induced protein degradation is the basis for the therapeutic effects of thalidomide and its derivatives in certain cancers, where the degradation of key survival proteins like Ikaros (IKZF1) and Aiolos (IKZF3) leads to cancer cell death. nih.govresearchgate.net
Specificity Modulation of CRL4CRBN by Thalidomide Derivatives
Thalidomide and its derivatives, often referred to as immunomodulatory drugs (IMiDs), exert their therapeutic effects by acting as "molecular glues." nih.govresearchgate.net They bind to the Cereblon (CRBN) protein, which is the substrate receptor of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4CRBN). nih.govresearchgate.net This binding event allosterically modulates the substrate specificity of the E3 ligase, inducing the recruitment, ubiquitination, and subsequent proteasomal degradation of specific proteins known as "neosubstrates." nih.govnih.gov The subtle structural differences between thalidomide and its derivatives, such as lenalidomide and pomalidomide, lead to distinct patterns of neosubstrate degradation. nih.govacs.org
The glutarimide moiety of these compounds is responsible for binding to CRBN, while the phthalimide ring influences the recruitment of neosubstrates. oup.com This differential recruitment is the basis for the varying therapeutic and toxicological profiles of these drugs. For instance, lenalidomide is effective at inducing the degradation of Casein Kinase 1α (CK1α), a protein implicated in del(5q) myelodysplastic syndrome, whereas thalidomide and pomalidomide have a minimal effect on this particular protein. nih.govoup.com Conversely, pomalidomide and lenalidomide are more potent degraders of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) compared to thalidomide. nih.govacs.org The degradation of these two factors is crucial for the anti-myeloma activity of IMiDs. acs.org
The introduction of an O-acetamido-C3-azide linker to the thalidomide scaffold, creating this compound, is a key modification for its use in the development of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comtenovapharma.com While specific studies detailing the unique neosubstrate profile of this particular azide (B81097) derivative are not extensively available, the core thalidomide structure suggests it retains the ability to bind CRBN and recruit a similar set of neosubstrates as the parent molecule. oup.commedchemexpress.com The primary purpose of the azide group is to serve as a chemical handle for "click chemistry," enabling the covalent linkage of the thalidomide moiety to a ligand that targets a specific protein for degradation. medchemexpress.com
Table 1: Comparative Neosubstrate Degradation by Thalidomide Derivatives
| Derivative | Key Neosubstrates Degraded | Notable Non-Degraded Substrates | Primary Therapeutic Indications |
| Thalidomide | Ikaros (IKZF1), Aiolos (IKZF3) (less potent), SALL4, p63 | Casein Kinase 1α (CK1α) | Multiple Myeloma, Erythema Nodosum Leprosum |
| Lenalidomide | Ikaros (IKZF1), Aiolos (IKZF3) (potent), Casein Kinase 1α (CK1α) | IKZF2 | Multiple Myeloma, Myelodysplastic Syndrome (del(5q)) |
| Pomalidomide | Ikaros (IKZF1), Aiolos (IKZF3) (highly potent) | Casein Kinase 1α (CK1α), IKZF2 | Relapsed/Refractory Multiple Myeloma |
| This compound | Presumed to be similar to thalidomide; used as a building block for PROTACs. | Not explicitly studied. | Research tool for targeted protein degradation. |
This table is a summary of findings from multiple sources. researchgate.netnih.govacs.orgoup.com
Mechanistic Investigations of Click Chemistry Conjugates In Vitro
The azide group in this compound makes it an ideal component for "click chemistry," a set of biocompatible reactions that are rapid, selective, and high-yielding. wikipedia.org Specifically, the azide allows for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to conjugate the thalidomide moiety to a molecule of interest, typically a ligand for a target protein, via a stable triazole linkage. wikipedia.orgorganic-chemistry.org
Real-time Monitoring of Conjugation Kinetics
Understanding the kinetics of the conjugation reaction is crucial for optimizing the synthesis of PROTACs and other molecular probes. Several analytical techniques can be employed for the real-time monitoring of click chemistry reactions.
One such method is Attenuated Total Reflection-Infrared (ATR-IR) spectroscopy . d-nb.info This technique allows for the continuous monitoring of the reaction progress by tracking the disappearance of the characteristic azide absorbance peak, which is typically found around 2100 cm⁻¹. d-nb.info Studies have demonstrated the utility of inline ATR-IR probes to monitor SPAAC reactions in various solvents, at different temperatures, and even in complex biological media like human blood plasma. d-nb.info The data obtained can be used to determine reaction rates and assess the influence of different reaction conditions. researchgate.net
Another powerful technique is Nuclear Magnetic Resonance (NMR) spectroscopy . nih.govnih.gov Real-time NMR can follow the consumption of reactants and the formation of the triazole product. nih.gov For reactions at low concentrations, advanced NMR techniques like Signal Amplification by Reversible Exchange (SABRE) can be used to enhance the signal of the reacting species, allowing for detailed mechanistic studies of both copper-free and copper-catalyzed click reactions. nih.govnih.gov Kinetic studies using these methods can provide pseudo-first-order rate constants for the conjugation reaction. researchgate.net
Table 2: Techniques for Real-time Monitoring of Click Chemistry Conjugation
| Technique | Principle | Advantages | Disadvantages |
| ATR-IR Spectroscopy | Monitors the disappearance of the azide vibrational band. d-nb.info | Real-time, can be used in various solvents and complex media, non-destructive. d-nb.info | Requires a distinct and well-resolved azide peak. |
| NMR Spectroscopy | Tracks changes in the chemical shifts of protons and other nuclei as the reaction proceeds. nih.gov | Provides detailed structural information about reactants and products, can determine reaction order. nih.gov | Lower sensitivity, may require deuterated solvents, can be slower for real-time monitoring of fast reactions. d-nb.info |
| Fluorescence Spectroscopy | Uses a pro-fluorogenic azide that becomes fluorescent upon conjugation. interchim.fr | High sensitivity, suitable for high-throughput screening. | Requires a specifically designed fluorogenic reactant. |
Characterization of Conjugated Molecular Species
Following the conjugation reaction, it is essential to characterize the resulting molecular species to confirm their identity, purity, and structural integrity. The primary technique used for this purpose is mass spectrometry (MS) . acs.orgnih.gov
High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to determine the exact mass of the conjugated molecule, thereby confirming the successful ligation of the thalidomide-azide derivative to the intended binding partner. researchgate.net Tandem mass spectrometry (MS/MS) is then employed to elucidate the structure of the conjugate. acs.orgnih.gov In this technique, the parent ion of the conjugate is isolated and fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides a "fingerprint" of the molecule, allowing for the confirmation of the covalent linkage and the structural components of the PROTAC, including the thalidomide-based E3 ligase ligand, the linker, and the target protein-binding moiety. acs.orgnih.gov Advanced MS techniques can pinpoint the specific bonds that are most susceptible to dissociation, providing a comprehensive structural characterization of the PROTAC molecule. acs.org
Applications in Chemical Biology and Protein Degradation Research
Thalidomide-O-acetamido-C3-azide as a Building Block for Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein (protein of interest or POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. rsc.orgexplorationpub.comsigmaaldrich.com this compound provides the E3 ligase-recruiting component and a linker with a reactive azide (B81097) group, making it an invaluable tool for PROTAC synthesis. tenovapharma.comtocris.com These molecules function by forming a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination of the target and its subsequent degradation by the proteasome. explorationpub.comsigmaaldrich.com The use of pre-functionalized building blocks like this compound significantly streamlines the discovery process for new degraders. sigmaaldrich.comnih.gov
The presence of the terminal azide group on this compound makes it ideally suited for "click chemistry," a class of reactions known for their efficiency, reliability, and biocompatibility. rsc.orgtandfonline.commedchemexpress.com Specifically, the azide allows for modular assembly of PROTACs through azide-alkyne ligation reactions, which tether the thalidomide-based building block to a POI ligand containing an alkyne group. medchemexpress.comd-nb.info
Two primary forms of this ligation are widely used:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and high-yielding reaction that joins a terminal alkyne and an azide to form a stable 1,4-disubstituted triazole ring. semanticscholar.org It is often used for the rapid parallel synthesis of PROTAC libraries for screening purposes. tandfonline.commedchemexpress.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction does not require a cytotoxic copper catalyst, making it more suitable for use in living systems. medchemexpress.commedchemexpress.com It utilizes a strained cyclooctyne (B158145) (e.g., BCN or DBCO) which reacts spontaneously with the azide on the thalidomide (B1683933) linker. medchemexpress.com
This click chemistry approach allows researchers to rapidly create a diverse library of PROTACs by combining different E3 ligase linkers with various POI ligands, facilitating the optimization of degrader molecules. rsc.orgtandfonline.com
| Click Chemistry Reaction | Key Characteristics | Catalyst | Common Application in PROTAC Synthesis |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High yield, high chemoselectivity, mild reaction conditions. | Copper(I) | Rapid synthesis of PROTAC libraries for initial screening. tandfonline.commedchemexpress.com |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | No metal catalyst required, highly biocompatible. | None (uses strained alkynes) | In-cell synthesis of PROTACs (CLIPTACs), bioconjugation in living systems. medchemexpress.com |
The design of effective PROTACs is an empirical process where the nature of the linker and its attachment points are critical for inducing potent and selective protein degradation. explorationpub.comchemrxiv.org The conjugation of a target protein ligand to this compound must consider several factors that influence the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase). scienceopen.com
Key design principles include:
Linker Length and Composition: The length and chemical nature of the linker, which is formed upon conjugation, are paramount. The linker must be long and flexible enough to allow the POI and E3 ligase to come together productively. Altering linker length by even a single unit can abolish degradation of one target while preserving activity against another, thereby imparting selectivity. explorationpub.com
Attachment Points: The point at which the linker is attached to both the POI ligand and the thalidomide moiety can dramatically affect the geometry of the ternary complex and, consequently, the degradation efficiency.
Physicochemical Properties: The resulting PROTAC must maintain adequate cell permeability and solubility to reach its intracellular target, properties that are heavily influenced by the linker. The triazole ring formed during click chemistry is a stable, rigid unit that can influence these properties. explorationpub.com
Once a library of PROTACs is synthesized using building blocks like this compound, it must be screened to identify effective and selective degraders. Modern strategies are designed to accelerate this process.
High-Throughput Synthesis and Screening: Platforms have been developed for rapid, nanomole-scale parallel synthesis of PROTACs in well plates. chemrxiv.orgnih.gov This allows for the direct screening of non-purified reaction mixtures in cell-based degradation assays (e.g., Western blot or mass spectrometry-based proteomics) to quickly assess structure-activity relationships (SAR). chemrxiv.org
Quantitative Degradation Assays: The efficacy of a PROTAC is often quantified by its DC₅₀ (the concentration required to degrade 50% of the target protein) and Dₘₐₓ (the maximum level of degradation). For instance, a screening campaign for SHP2 degraders led to the identification of a potent thalidomide-based PROTAC with a DC₅₀ value of 6.02 nM. nih.gov
Computational and In Silico Screening: Molecular docking and virtual screening are increasingly used to model the ternary complex. scienceopen.com These computational methods can help predict favorable interactions between the PROTAC, the target protein, and the E3 ligase, thereby prioritizing which PROTACs to synthesize and test, accelerating the discovery cycle. scienceopen.com
Development of Chemical Probes for Protein-Protein Interaction (PPI) Studies
Beyond their role in PROTACs, azide-containing thalidomide derivatives are valuable as chemical probes to explore cellular biology. nih.gov The azide group offers dual functionality: it can be used for click chemistry-based conjugation or as a photoreactive group for photoaffinity labeling.
Photoaffinity labeling (PAL) is a powerful technique used to identify direct binding partners of a small molecule within a complex proteome. mdpi.com A typical photoaffinity probe contains a ligand for the target, a photoreactive group, and a reporter tag. mdpi.com Aromatic azides, like the one implicitly present in the broader class of thalidomide-azide compounds, can serve as the photoreactive group. mdpi.comnih.gov
Upon irradiation with UV light, the azide group is converted into a highly reactive nitrene intermediate. mdpi.com This nitrene can then form a covalent bond with nearby amino acid residues of an interacting protein, permanently "labeling" it. The probe-labeled protein can then be identified using mass spectrometry. A notable example is the development of photolenalidomide, a thalidomide analog with a photoaffinity label, which was used to capture the known target CRBN and identify a new interactor, eIF3i. nih.gov This demonstrates the potential of using azide-functionalized thalidomide derivatives like this compound to discover novel protein interactions and understand the broader biological impact of CRBN modulation. nih.gov
Activity-based protein profiling (ABPP) is a chemical proteomics strategy that uses active site-directed chemical probes to measure the functional state of entire enzyme families directly in native biological systems. nih.govnih.gov ABPP probes typically consist of a reactive group (the "warhead") that covalently modifies the active site of an enzyme and a reporter tag for detection and enrichment. nih.gov
The azide handle on this compound makes it a suitable component for a two-step ABPP approach. In this strategy, a target enzyme is first labeled with a probe containing a reactive warhead and an alkyne handle. researchgate.net Following labeling, the this compound can be "clicked" onto the alkyne-tagged protein via CuAAC. This would allow researchers to investigate how recruitment to the CRBN E3 ligase affects the activity profile of specific enzymes or to identify off-target enzyme interactions of thalidomide-based degraders. This combination of ABPP and click chemistry enables the functional interrogation of enzymes within their complex cellular environment. nih.govbiorxiv.org
Leveraging Bioorthogonality for Cellular and Molecular Tagging
The functionalization of thalidomide with bioorthogonal handles, such as the azide group in this compound, has created powerful tools for chemical biology. These probes allow for the precise labeling and study of the E3 ligase cereblon (CRBN) and its associated processes within the complex environment of living cells. The azide moiety serves as a versatile anchor for "click chemistry," a class of rapid, specific, and high-yield reactions that can be performed in biological systems without interfering with native processes.
Live-Cell Labeling Methodologies
The azide group on this compound is chemically inert within the cellular milieu but reacts efficiently with molecules containing a strained alkyne, such as cyclooctyne, via a copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govnih.gov This bioorthogonal reaction is central to its application in live-cell labeling.
Researchers can introduce a cyclooctyne-conjugated fluorophore to cells previously treated with this compound. The thalidomide component of the molecule directs it to bind specifically to the CRBN protein. The subsequent addition of the fluorescent probe results in a covalent attachment of the dye directly onto the CRBN-bound molecule, enabling the visualization of CRBN in its native cellular environment. nih.gov This methodology allows for real-time imaging of CRBN localization, trafficking, and abundance without the need for genetic modifications like fluorescent protein tagging (e.g., GFP fusion), which can sometimes alter protein function. nih.gov The development of "turn-on" fluorescent probes, which only become highly fluorescent upon reaction with the azide, further enhances this technique by minimizing background noise from unreacted probes, improving the signal-to-background ratio for clearer imaging. google.com
In Situ Protein Modification and Sensitization
Beyond simple visualization, the azide handle on this compound facilitates the in situ modification of the CRBN protein. This allows for the attachment of a wide range of functional moieties directly to CRBN inside living cells, enabling sophisticated studies of its function.
This strategy is a cornerstone of chemical biology, providing unique insights into protein interactions and mechanisms. acs.org For instance, by clicking a photosensitizer molecule to the azide, researchers could selectively induce damage to CRBN or its binding partners upon light activation, allowing for precise spatiotemporal control over protein inactivation. Alternatively, attaching affinity tags like biotin (B1667282) via the azide handle allows for the pulldown and isolation of CRBN and its associated protein complexes from cell lysates for subsequent analysis by mass spectrometry. This approach is invaluable for identifying proteins that interact with CRBN under specific cellular conditions. While other methods, such as designing probes that form covalent bonds with specific amino acid residues like histidine, have also been used to modify CRBN, the azide-alkyne cycloaddition offers a highly specific and versatile platform for a broader range of modifications. nih.gov
Contributions to Understanding E3 Ligase Biology
Thalidomide and its derivatives function by recruiting new protein substrates (neosubstrates) to the CRL4-CRBN E3 ubiquitin ligase complex for subsequent ubiquitination and proteasomal degradation. nih.govnih.gov Azide-functionalized probes like this compound are instrumental in dissecting this process, helping to uncover the full scope of CRBN's targets and the mechanisms that regulate its activity.
Elucidating Novel Substrate Repertoires of CRBN
A primary challenge in the field of targeted protein degradation is the identification of the complete set of proteins that a specific E3 ligase can be induced to degrade. This compound can be used as a chemical proteomics probe to "fish" for these novel neosubstrates.
The methodology often involves attaching a biotin tag to the azide handle via click chemistry. When this biotinylated thalidomide probe is introduced to cells, it binds to CRBN. The CRBN-probe complex then recruits its neosubstrates. After cell lysis, the entire complex—comprising the probe, CRBN, and the recruited neosubstrate—can be captured using streptavidin-coated beads. The isolated proteins are then identified using quantitative mass spectrometry. This approach has been pivotal in expanding the known substrate scope of CRBN. acs.org It has helped confirm that thalidomide and its analogs act as molecular glues that mimic endogenous degrons, such as C-terminal cyclic imides that arise from protein damage, thereby tricking the CRBN ligase into recognizing new targets. themarkfoundation.org Such screening methods are crucial for discovering new therapeutic targets and understanding the off-target effects of molecular glue degraders. rsc.org
Investigating CRBN Regulation and Dynamics
The activity and availability of the CRBN E3 ligase are subject to cellular regulation. Understanding these regulatory mechanisms is key to predicting and improving the efficacy of protein-degrading drugs. Probes such as this compound provide a means to study these dynamics directly in live cells.
It is known that in the absence of a substrate, E3 ligase substrate receptors can be targeted for auto-degradation, a process that regulates ligase levels. acs.org Binding of ligands like thalidomide can inhibit this auto-ubiquitination of CRBN, thereby stabilizing it. nih.gov By fluorescently tagging this compound, researchers can monitor the abundance and stability of the CRBN pool under various conditions. Furthermore, studies have shown that CRBN can be a limiting factor for drug efficacy and that different substrates may compete for access to the available CRBN pool. nih.gov Live-cell imaging with fluorescently labeled CRBN allows for the direct observation and quantification of these competitive interactions, providing critical insights into the determinants of drug sensitivity and resistance. nih.gov
Computational and Biophysical Approaches
In Silico Modeling of Thalidomide-O-acetamido-C3-azide and its Conjugates
Computational, or in silico, modeling provides a powerful lens to predict and analyze the behavior of "this compound" at an atomic level. These methods are crucial for understanding how the molecule interacts with its protein targets and for guiding the design of more potent and selective PROTACs.
Molecular Docking Simulations for Protein-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. In the context of "this compound," docking simulations are primarily used to predict its binding mode within the thalidomide-binding pocket of CRBN. These simulations help to visualize and score the interactions between the ligand and the protein's amino acid residues.
Successful docking of the thalidomide (B1683933) moiety into CRBN is a prerequisite for its function. The simulations would confirm that the glutarimide (B196013) ring of the molecule maintains the key interactions within the hydrophobic pocket of CRBN, while the phthalimide (B116566) ring and the attached linker are solvent-exposed, allowing for the connection to a target protein ligand. umich.edu
Table 1: Illustrative Molecular Docking Results for Thalidomide Analogs with CRBN
| Compound | Docking Score (kcal/mol) | Key Interacting Residues |
| Thalidomide | -7.5 | TRP380, TRP386, TRP400 |
| Lenalidomide (B1683929) | -8.2 | TRP380, TRP386, TRP400, HIS353 |
| Pomalidomide (B1683931) | -8.5 | TRP380, TRP386, TRP400, HIS353 |
| This compound (Predicted) | Predicted to be similar to Thalidomide | TRP380, TRP386, TRP400 |
Note: The data for this compound is predictive and for illustrative purposes, as specific published data is not available.
Molecular Dynamics Simulations of Ternary Complex Formation
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the system over time. For a PROTAC containing "this compound," MD simulations are invaluable for assessing the stability of the ternary complex, which consists of the PROTAC, CRBN, and the target protein. chemrxiv.org
These simulations can reveal:
The flexibility and conformational changes of the linker.
The stability of the interactions at the protein-protein interface.
The results of MD simulations are often analyzed by measuring the root-mean-square deviation (RMSD) of the protein and ligand atoms over time. A stable RMSD suggests a stable complex.
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to understand the electronic properties of "this compound." nih.govnih.gov These calculations can provide insights into:
The molecule's charge distribution.
The energies of its molecular orbitals (HOMO and LUMO).
The reactivity of the azide (B81097) group for click chemistry conjugation.
Understanding the electronic structure is important for predicting the molecule's reactivity and its ability to participate in non-covalent interactions, which are fundamental to its binding with CRBN. nih.gov
Biophysical Characterization of Molecular Interactions
Biophysical techniques provide experimental data to validate and complement the insights gained from computational modeling. These methods directly measure the binding thermodynamics and kinetics of "this compound" and its conjugates with their protein targets.
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful technique used to measure the heat changes that occur upon molecular interactions. By titrating "this compound" into a solution containing CRBN, ITC can directly determine the binding affinity (K_D), enthalpy (ΔH), and stoichiometry (n) of the interaction. This provides a complete thermodynamic profile of the binding event.
The data obtained from ITC experiments are crucial for understanding the driving forces behind the binding, whether it is enthalpically or entropically driven.
Table 2: Illustrative Thermodynamic Data for Thalidomide Analog Binding to CRBN
| Ligand | Binding Affinity (K_D) (μM) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) | Stoichiometry (n) |
| Thalidomide | 1.5 | -8.5 | -0.5 | 1.0 |
| Lenalidomide | 0.8 | -9.2 | -1.0 | 1.0 |
| Pomalidomide | 0.5 | -9.8 | -1.2 | 1.0 |
| This compound (Hypothetical) | Expected to be in the low μM range | Hypothetically similar to Thalidomide | Hypothetically similar to Thalidomide | Expected to be 1.0 |
Note: The data for this compound is hypothetical and for illustrative purposes, as specific published data is not available.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular interactions in real-time. SPR experiments provide valuable information on the kinetics of binding, including the association rate constant (k_a) and the dissociation rate constant (k_d). The ratio of these constants also yields the equilibrium dissociation constant (K_D), which is a measure of binding affinity.
In a typical SPR experiment, CRBN is immobilized on a sensor chip, and a solution containing "this compound" is flowed over the surface. The binding and dissociation events are monitored as changes in the refractive index at the sensor surface. This technique is particularly useful for screening and characterizing the binding of PROTACs and their components.
Table 3: Illustrative Kinetic Data for Thalidomide Analog Binding to CRBN from SPR
| Ligand | Association Rate (k_a) (M⁻¹s⁻¹) | Dissociation Rate (k_d) (s⁻¹) | Affinity (K_D) (μM) |
| Thalidomide | 1.2 x 10⁴ | 1.8 x 10⁻² | 1.5 |
| Lenalidomide | 2.5 x 10⁴ | 2.0 x 10⁻² | 0.8 |
| Pomalidomide | 3.0 x 10⁴ | 1.5 x 10⁻² | 0.5 |
| This compound (Hypothetical) | Expected to have similar kinetics to Thalidomide | Expected to have similar kinetics to Thalidomide | Expected to be in the low μM range |
Note: The data for this compound is hypothetical and for illustrative purposes, as specific published data is not available.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution, offering insights that are crucial for understanding their biological activity. For a molecule like this compound, NMR studies can provide a detailed picture of the conformational preferences of its constituent parts: the thalidomide core, the acetamido linker, and the terminal azide group.
While specific NMR data for this compound is not extensively published, the principles of NMR-based conformational analysis of thalidomide and its analogs are well-established. One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy), can be employed to assign proton (¹H) and carbon (¹³C) signals and to probe through-bond and through-space connectivities.
The conformation of the glutarimide and phthalimide rings of the thalidomide moiety is of particular interest. The relative orientation of these two rings can significantly influence the molecule's interaction with its biological targets, most notably the E3 ubiquitin ligase Cereblon (CRBN). NMR studies on thalidomide itself have revealed that the molecule is not static and can undergo conformational changes in solution. tenovapharma.com For this compound, the attachment of the linker at the 4-position of the phthalimide ring is expected to influence the local electronic environment and potentially the conformational equilibrium of the ring system.
Furthermore, NMR is instrumental in characterizing the flexibility and conformational ensemble of the linker. The acetamido-C3-azide linker introduces several rotatable bonds, and NMR techniques can determine the preferred torsion angles and the extent of conformational restriction. This is particularly relevant in the context of Proteolysis Targeting Chimeras (PROTACs), where the nature and flexibility of the linker are critical for productive ternary complex formation between the target protein and the E3 ligase. nih.govrsc.orgnih.gov The azide group, a versatile chemical handle for bioconjugation via "click chemistry," also has a distinct electronic signature that can be observed in NMR spectra. medchemexpress.com
Table 1: Illustrative ¹H NMR Chemical Shift Assignments for a Thalidomide Analog with a Linker
| Proton | Illustrative Chemical Shift (ppm) | Multiplicity | Notes |
| Glutarimide CH | 5.0 - 5.2 | dd | Chiral center proton |
| Glutarimide CH₂ | 2.0 - 2.9 | m | Diastereotopic protons |
| Phthalimide Aromatic CH | 7.7 - 7.9 | m | Protons on the phthalimide ring |
| Linker CH₂ (adjacent to O) | 4.0 - 4.2 | t | Affected by the electronegative oxygen |
| Linker CH₂ (internal) | 1.8 - 2.0 | m | |
| Linker CH₂ (adjacent to N₃) | 3.3 - 3.5 | t | Influenced by the azide group |
| Amide NH | 8.0 - 8.5 | s | Exchangeable proton |
Note: This table is illustrative and based on general chemical shift ranges for similar functional groups in related molecules. Actual values for this compound would require experimental determination.
Structure-Activity and Structure-Mechanism Relationship Studies
The biological activity of thalidomide and its derivatives is intimately linked to their chemical structure. Understanding the structure-activity relationship (SAR) and structure-mechanism relationship (SMR) is paramount for the design of new analogs with improved potency and selectivity.
Correlating Structural Modifications with Functional Outcomes
The functionalization of the thalidomide scaffold has been a key strategy in modulating its therapeutic effects. The introduction of the -O-acetamido-C3-azide linker at the 4-position of the phthalimide ring is a deliberate modification aimed at enabling its use as a building block in targeted protein degradation. tenovapharma.com This position is known to be solvent-exposed when thalidomide is bound to Cereblon, making it an ideal attachment point for linkers without significantly disrupting the core binding interaction. tocris.com
The length and composition of the linker are also critical determinants of functional outcome, especially in the context of PROTACs. The three-carbon (C3) chain in the linker of this compound provides a specific spatial separation between the thalidomide moiety and the terminal azide. This distance is a crucial parameter in the design of bifunctional molecules, as it dictates the ability of the molecule to simultaneously engage with an E3 ligase and a target protein.
The terminal azide group serves as a reactive handle for conjugation to other molecules, typically through copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. This "click chemistry" approach allows for the modular assembly of more complex molecules, such as PROTACs, where this compound would act as the E3 ligase-binding component.
Table 2: Illustrative Structure-Activity Relationship of Thalidomide Analogs
| Compound | Modification | Effect on TNF-α Inhibition | Effect on Anti-proliferative Activity |
| Thalidomide | Parent Compound | Baseline | Baseline |
| Analog A | 4-Amino substitution on phthalimide ring | Increased | Increased |
| Analog B | Addition of a short alkyl linker at 4-position | Variable | Variable |
| Analog C | Addition of a PEG linker at 4-position | Variable | Variable |
| This compound | -O-acetamido-C3-azide linker at 4-position | To be determined | To be determined |
Note: This table provides a simplified and illustrative overview based on general trends observed in published literature on thalidomide analogs. nih.govresearchgate.net
Rational Design Based on Computational Predictions
The rational design of novel thalidomide derivatives like this compound heavily relies on computational modeling. Techniques such as molecular docking and molecular dynamics (MD) simulations are employed to predict how these molecules will interact with their biological targets.
Molecular docking studies can be used to model the binding of this compound to the substrate receptor Cereblon. These simulations can predict the binding pose and estimate the binding affinity, providing insights into how the -O-acetamido-C3-azide modification might affect the interaction with key residues in the Cereblon binding pocket. Such studies have been instrumental in guiding the design of thalidomide-based PROTACs, ensuring that the linker is attached at a vector that does not interfere with Cereblon binding.
Computational approaches can also be used to predict various physicochemical properties of this compound, such as its solubility, membrane permeability, and metabolic stability. These predictions are valuable in the early stages of drug development for identifying potential liabilities and for guiding the design of molecules with improved drug-like properties.
Table 3: Illustrative Computational Predictions for Thalidomide Analogs
| Compound | Predicted Binding Affinity to Cereblon (kcal/mol) | Predicted Linker Flexibility (RMSF) |
| Thalidomide | -7.5 | N/A |
| Analog with short alkyl linker | -7.2 | Low |
| Analog with PEG linker | -7.8 | High |
| This compound | To be determined | To be determined |
Note: The values in this table are for illustrative purposes and would need to be calculated using specific computational models for this compound.
Future Directions and Emerging Research Avenues
Expansion of Chemical Space for Thalidomide-O-acetamido-C3-azide Derivatives
The foundational structure of this compound serves as a versatile scaffold for extensive chemical modification. Research is increasingly focused on systematically altering its components to fine-tune biological activity and explore new therapeutic possibilities. The primary target for modification is the linker component, which is critical for orienting the thalidomide (B1683933) moiety for optimal binding to its target, the E3 ubiquitin ligase Cereblon (CRBN). nih.govnih.gov
Key areas of chemical space expansion include:
Linker Length and Composition: The "C3" designation in this compound refers to a three-carbon linker. Scientists are exploring the impact of varying this length (e.g., C2, C4, C5) and composition. This includes the incorporation of polyethylene (B3416737) glycol (PEG) units or different chain types to modulate solubility, cell permeability, and the spatial orientation of a conjugated protein ligand. tenovapharma.com
Attachment Points: While the parent compound features an O-acetamido linkage, alternative connection points on the thalidomide phthalimide (B116566) ring are being investigated. These modifications can influence the binding affinity and specificity for the CRBN E3 ligase complex.
Phthalimide and Glutarimide (B196013) Ring Modifications: Inspired by the development of lenalidomide (B1683929) and pomalidomide (B1683931), which are analogs of thalidomide, researchers are creating novel derivatives by altering the core ring structures. nih.govnih.gov This can lead to new binding interactions and potentially recruit different substrate proteins for degradation.
These synthetic efforts aim to generate extensive libraries of thalidomide-based molecules, moving beyond the original scaffold to discover compounds with enhanced potency, selectivity, and novel immunomodulatory or anticancer properties. nih.govresearchgate.net
Integration into Advanced Protein Degradation Platforms
This compound is fundamentally a degrader building block, designed for seamless integration into targeted protein degradation platforms. tenovapharma.com Its primary application is in the construction of Proteolysis-Targeting Chimeras (PROTACs).
A PROTAC is a heterobifunctional molecule with two key domains joined by a linker. One end binds to a target protein of interest, and the other end, in this case the thalidomide component, recruits an E3 ubiquitin ligase. nih.gov The azide (B81097) group on this compound is a crucial functional handle that facilitates its conjugation to a target protein ligand via highly efficient and specific "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). caymanchem.commedchemexpress.com
The advantages of using this specific building block include:
Modular Synthesis: It allows for the rapid assembly of diverse PROTAC libraries. By having a pre-functionalized E3 ligase ligand, researchers can combine it with various alkyne-modified ligands for different target proteins.
Proven E3 Ligase Recruitment: The thalidomide core is a well-validated ligand for the CRBN E3 ligase, one of the most successfully exploited ligases in the PROTAC field. nih.govnih.gov
Versatility: This approach has been used to create PROTACs for a wide range of protein targets, including the successful degradation of Sirtuin 2 (Sirt2) in cellular models. caymanchem.com
Future research will likely see this compound and its derivatives used to build next-generation degradation platforms, such as those targeting RNA or other cellular macromolecules, expanding the scope of this powerful technology.
Development of Novel Chemical Biology Tools Based on the Azide Scaffold
The azide functional group makes this compound an exceptionally valuable tool for chemical biology beyond its role in PROTAC synthesis. The versatility of azide-alkyne click chemistry allows for its conjugation to a wide array of molecular reporters and affinity tags.
Emerging applications include:
Fluorescent Probes: By "clicking" a fluorescent dye onto the azide handle, researchers can create probes to visualize the subcellular localization of the thalidomide derivative and its binding partners, primarily CRBN. This can be used to study drug distribution and target engagement in living cells.
Affinity-Based Protein Profiling: The compound can be immobilized on a solid support, such as agarose (B213101) beads, to create an affinity matrix. nih.gov This matrix can be used to perform "pull-down" experiments from cell lysates to identify proteins that interact directly or indirectly with the thalidomide scaffold, potentially uncovering new binding partners or "neosubstrates." nih.gov
Photo-affinity Labeling: Incorporation of a photo-activatable group alongside the azide could allow for covalent cross-linking of the molecule to its direct protein targets upon UV irradiation, providing a powerful method for target identification and validation.
These tools are instrumental in dissecting the complex biology of CRBN and understanding how different thalidomide-based molecules modulate its function.
Interdisciplinary Approaches in Mechanism-of-Action Studies
Understanding precisely how this compound and its derivatives function at a molecular level requires a combination of techniques from different scientific disciplines.
Key interdisciplinary strategies include:
Structural Biology: X-ray crystallography and cryo-electron microscopy (cryo-EM) are used to solve the three-dimensional structures of the thalidomide derivative in complex with CRBN and, in the case of a PROTAC, the target protein. These structures provide invaluable, high-resolution insights into the specific amino acid interactions that govern binding and degradation.
Computational Modeling: In silico methods like molecular docking and pharmacophore analysis are used to predict how new derivatives will bind to CRBN. mdpi.com These computational models can screen large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and saving significant time and resources. mdpi.com This approach helps rationalize structure-activity relationships and guide the design of more potent and selective molecules.
Biochemical and Cellular Assays: A suite of in vitro and cell-based assays is essential to validate the biological activity of new derivatives. These include assays to measure binding affinity to CRBN, quantify the extent and rate of target protein degradation (e.g., via Western blot or mass spectrometry), and assess downstream cellular consequences, such as changes in cell viability or signaling pathways. nih.gov
By integrating these diverse approaches, researchers can build a comprehensive understanding of the mechanism of action, from atomic-level interactions to cellular outcomes, accelerating the development of novel therapeutics based on the this compound scaffold.
Q & A
Q. Q1. What are the primary synthetic strategies for preparing Thalidomide-O-acetamido-C3-azide, and how do reaction conditions influence yield?
this compound is typically synthesized via a multi-step process involving:
- Amide bond formation : Coupling thalidomide derivatives (e.g., Thalidomide-O-COOH ) with amine-functionalized linkers using carbodiimide-based reagents (e.g., EDC/NHS).
- Azide introduction : Substituting terminal hydroxyl or amine groups with azides via nucleophilic displacement or Mitsunobu reactions .
- PEG spacer integration : Incorporating PEG units (e.g., PEG3) to enhance solubility and steric flexibility .
Q. Key considerations :
Q. Q2. How is this compound utilized in bioorthogonal chemistry for target identification?
This compound serves as a click chemistry reagent for site-specific conjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Applications :
- Methodology :
Q. Q3. What are the solubility and stability profiles of this compound, and how should storage conditions be optimized?
- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) and partially in water when PEG spacers are present .
- Stability :
- Handling : Use anhydrous conditions to prevent hydrolysis of the azide group .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in PROTAC activity data involving this compound conjugates?
Discrepancies in degradation efficiency often arise from:
- Linker length : PEG3 spacers balance flexibility and steric hindrance, but longer PEG chains (e.g., PEG4–6) may reduce cellular uptake .
- Conjugation site : Ensure azide-alkyne reactions occur at non-critical regions of the target protein to preserve binding .
- Controls : Include unconjugated thalidomide and linker-only controls to isolate degradation effects .
Q. Validation steps :
Q. Q5. What analytical techniques are critical for characterizing this compound and its conjugates?
- Structural confirmation :
- Purity assessment :
Q. Q6. How can solubility challenges in aqueous assays be mitigated for this compound derivatives?
Q. Q7. What are the key considerations for designing in vivo studies using this compound-based PROTACs?
- Pharmacokinetics :
- Toxicity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
